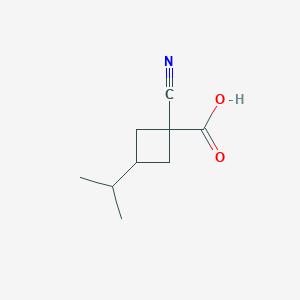1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC17515090
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13NO2 |
|---|---|
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 1-cyano-3-propan-2-ylcyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H13NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12) |
| Standard InChI Key | VWWXTECEJIILBO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CC(C1)(C#N)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid centers on a four-membered cyclobutane ring, which imposes significant steric strain and influences the compound’s reactivity. Key structural features include:
-
Cyano group at C1: The electron-withdrawing cyano group enhances the electrophilicity of the adjacent carboxylic acid moiety, potentially facilitating nucleophilic reactions at the carboxylate site .
-
Isopropyl group at C3: The bulky isopropyl substituent introduces steric hindrance, which may impact both synthetic accessibility and intermolecular interactions .
-
Carboxylic acid at C1: The presence of a carboxylic acid group enables salt formation, hydrogen bonding, and participation in condensation reactions .
The molecular formula is inferred as CHNO, based on analogs such as 1-cyano-3-propylcyclobutane-1-carboxylic acid (CAS 1493112-34-7) and 1-isopropylcyclobutane-1-carboxylic acid (CAS 610791-04-3) . Computational data from related compounds suggest a TPSA (Topological Polar Surface Area) of approximately 61.09 Ų and a logP (Partition Coefficient) of 1.79, indicative of moderate polarity and lipophilicity .
Synthetic Routes and Methodological Considerations
Precursor-Based Strategies
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for 1-cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid are unavailable, extrapolations from analogs yield the following estimates:
Spectroscopic Features
-
IR Spectroscopy: Strong absorptions at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) .
-
NMR Spectroscopy: H NMR signals for the isopropyl group expected at δ 1.0–1.2 ppm (CH) and δ 2.4–2.6 ppm (methine proton) .
Reactivity and Functional Applications
Chemical Transformations
-
Decarboxylation: Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation, yielding 1-cyano-3-(propan-2-yl)cyclobutane .
-
Nitrile Hydrolysis: Acidic or alkaline hydrolysis could convert the cyano group to a carboxylic acid or amide, though steric effects may slow reaction kinetics .
Comparative Analysis with Related Compounds
The table below highlights key differences between 1-cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid and its analogs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume